![molecular formula C18H19N3O2S B3010619 N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide CAS No. 343373-18-2](/img/structure/B3010619.png)

N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

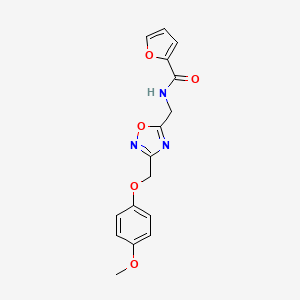

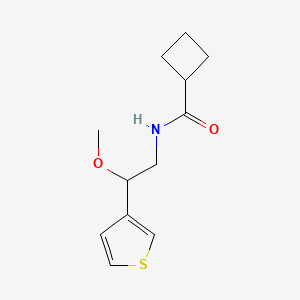

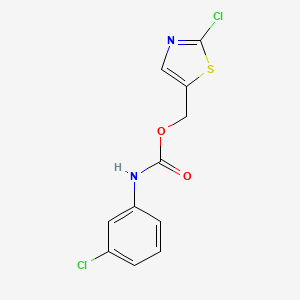

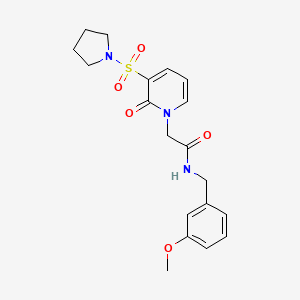

The compound "N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various biological activities, including antimicrobial and antiviral properties. The papers provided discuss related compounds with similar structural motifs, such as pyrrolidin-2-ones, oxadiazolyl sulfanyl acetamides, and substituted acetamides with potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic precursors like benzoic acid, which is converted into various intermediates before reacting with different substituted bromoacetamides to yield the target compounds . Another synthesis approach involves the cyclization of N-vinyl-2,2-bis(phenylsulfanyl)acetamides using tributyltin hydride and a radical initiator to produce pyrrolidin-2-ones . These methods highlight the complexity and the necessity of specific conditions for the successful synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and computational methods. Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, has been used to obtain the vibrational signatures of these molecules . Density functional theory (DFT) calculations have been employed to explore the geometric equilibrium and to analyze the inter and intra-molecular hydrogen bond interactions . The presence of substituents like chlorine or fluorine atoms can significantly affect the molecular geometry and electronic properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups and the presence of substituents. For instance, the cyclization reaction to form pyrrolidin-2-ones is facilitated by the stabilization of α-acylamino radicals in the transition state by aryl or alkyl groups . The reactivity of these compounds towards biological targets, such as microbial species or viral proteins, has been evaluated through antimicrobial and hemolytic activity assays, as well as molecular docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of hydrogen bonding interactions, as revealed by NBO analysis and vibrational spectroscopy, can affect properties like solubility and melting points . The crystal structure of a related copper(II) complex provides insights into the coordination chemistry and potential intermolecular interactions that can influence the compound's stability and reactivity . Additionally, the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated to assess the drug-likeness of these molecules .

Aplicaciones Científicas De Investigación

Vibrational Spectroscopic Analysis

- A study on a related compound, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, involved vibrational spectroscopic analysis using Raman and Fourier transform infrared spectroscopy. The research focused on determining vibrational signatures and the impact of rehybridization and hyperconjugation on the molecule's dimer structure, utilizing density functional theory (DFT) for detailed analysis (Mary et al., 2022).

Synthesis and Antimicrobial Activity

- Research into synthesizing N-substituted derivatives of similar compounds, such as 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, has shown potential antimicrobial activity. These compounds were created through a series of chemical reactions and tested for their effectiveness against various microbes (Rehman et al., 2016).

Structural Analysis and Biological Screening

- Another related compound, N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, was synthesized and structurally elucidated. It was evaluated for in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting the importance of the 1,2,4-triazole ring system in pharmaceuticals (MahyavanshiJyotindra et al., 2011).

Crystal Structural Insights

- The crystal structures of similar molecules have been analyzed to understand their molecular conformation and hydrogen bonding patterns. Studies on N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide have provided insights into molecular interactions within their crystal structures (Subasri et al., 2017).

Drug Likeness and Molecular Docking

- Investigations into the drug likeness and molecular docking of similar compounds, particularly in relation to their potential as antiviral agents against COVID-19, have been conducted. This includes studies on molecular structure, spectroscopic properties, and pharmacokinetic predictions (Mary et al., 2020).

Pharmacological Evaluations

- Pharmacological assessments of related compounds have been carried out, examining their potential as antimicrobial and anti-inflammatory agents. This includes synthesis, characterization, and evaluation of the biological activity of various acetamide derivatives (Faheem, 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-[2-(pyrrolidine-1-carbonyl)phenyl]sulfanylpyridin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-13(22)20-17-9-8-14(12-19-17)24-16-7-3-2-6-15(16)18(23)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUOYRBYIMNSQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B3010536.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B3010537.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B3010538.png)

![Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B3010539.png)

![6-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B3010542.png)

![[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3010546.png)

![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3010547.png)

![N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010557.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010559.png)